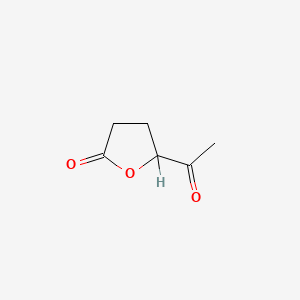

5-Acetyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDCEZSQNGEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951927 | |

| Record name | 5-Acetyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29393-32-6 | |

| Record name | Solerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29393-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029393326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Acetyloxolan 2 One and Its Stereoisomers

Classical Retrosynthetic Disconnections and Forward Synthesis Strategies

Retrosynthetic analysis is a cornerstone of organic synthesis, providing a logical framework for devising synthetic routes. For 5-acetyloxolan-2-one, several disconnections can be envisioned, leading to practical forward synthetic strategies.

Grignard Reaction-Based Syntheses

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. byjus.com Their reaction with lactones typically results in the opening of the lactone ring to form a diol after acidic workup. commonorganicchemistry.comyoutube.com However, by carefully controlling the reaction conditions and stoichiometry, Grignard reagents can be employed in the synthesis of keto-lactones like this compound.

A notable example involves the reaction of an acyl chloride with a Grignard reagent at low temperatures. In a specific application, the synthesis of (5S)-5-acetyloxolan-2-one was achieved by treating the corresponding acyl chloride in anhydrous tetrahydrofuran (B95107) (THF) at -78°C with methylmagnesium bromide. gla.ac.uk This approach introduces the acetyl group while preserving the lactone ring.

Another strategy involves the reaction of a Grignard reagent with a protected cyano- or keto-ester. The Grignard reagent attacks the ketone or a ketone-equivalent, and subsequent deprotection and cyclization would yield the target lactone. For instance, a protected 5-chloro-2-pentanone (B45304) can be converted into a Grignard reagent and reacted with a protected α-hydroxy ketone. scienceasia.org Subsequent acid hydrolysis can lead to the formation of a cyclic ketone structure.

The general mechanism for the reaction of a Grignard reagent with a carbonyl compound involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub This is followed by protonation of the resulting alkoxide during aqueous workup to yield an alcohol. youtube.com

Condensation and Cyclization Approaches

Condensation reactions followed by intramolecular cyclization are a common and effective strategy for constructing heterocyclic compounds, including lactones. sapub.org For this compound, this typically involves the formation of a γ-keto acid or a related derivative, which then undergoes cyclization.

One classical method involves the condensation of an ester, like ethyl acetate (B1210297), with γ-butyrolactone in an alkaline solution. wikipedia.org This reaction forms the carbon-carbon bond of the acetyl group at the α-position to the lactone carbonyl. Another approach is the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776) under basic conditions. wikipedia.org

The synthesis of γ-keto acids, which are direct precursors to γ-lactones, can be achieved through various means. acs.org A modern approach involves the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides. acs.org Once the γ-keto acid is formed, it can be cyclized to the corresponding lactone, often under acidic conditions.

The Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-ketoesters, provides another route. mdpi.com While typically used for carbocycle formation, analogous cyclizations of appropriate substrates can lead to lactones.

Oxidative Ring Contraction Strategies

Oxidative ring contraction is a less common but powerful method for synthesizing smaller rings from larger ones. rsc.org This strategy can be applied to the synthesis of lactones from larger carbocyclic or heterocyclic precursors.

A recent study demonstrated a single-flask oxidative ring-contraction of hexoses into pentono-1,4-γ-lactones. acs.org This transformation proceeds by treating C1-metal(loid) glycosides with an oxidant like pyridinium (B92312) chlorochromate (PCC) to generate a transient species that undergoes stereospecific bond cleavage and ring contraction. acs.org While not a direct synthesis of this compound, this methodology showcases the potential of ring contraction for accessing functionalized lactone scaffolds.

Another example involves the treatment of an α-formyl cyclic ketone with hydrogen peroxide, leading to an intramolecular cyclization and subsequent 1,2-carbon migration to afford a contracted ring system. rsc.org The application of such a strategy to a suitably substituted larger ring could theoretically yield this compound.

Multi-Step Linear and Convergent Syntheses in Complex Molecule Construction

In the context of natural product synthesis, this compound can be a key building block. For example, in the total synthesis of Sclerophytin F, a marine natural product, (5S)-5-acetyloxolan-2-one serves as a crucial intermediate. gla.ac.uk Its synthesis from an acyl chloride and a Grignard reagent is one step in a longer, convergent synthetic route. gla.ac.uk

The choice between a linear and convergent strategy depends on the structure of the target molecule and the availability of starting materials. For a relatively simple molecule like this compound, a linear synthesis may be sufficient. However, when it is a component of a much larger, more complex molecule, its preparation is often part of a broader convergent strategy. fiveable.me

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For this compound, which possesses a stereocenter at the C5 position, asymmetric synthesis is crucial for obtaining single enantiomers.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

One of the most established methods for asymmetric synthesis is the use of chiral auxiliaries. mdpi.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of chiral lactones, various chiral auxiliaries have been employed. For example, optically pure tricarbonyl(η6-2-substituted benzaldehydes)chromium complexes have been used as chiral auxiliaries in the condensation with doubly lithiated carboxylic acids to produce optically pure β-lactones. mdpi.com Similarly, chiral auxiliaries derived from D-glucose have been utilized in the asymmetric synthesis of lactones. rsc.org

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as the addition of the acetyl group or the cyclization step. For instance, an Evans' aldol (B89426) reaction using a chiral N-acyloxazolidin-2-one can be employed to set a stereocenter, which is then carried through subsequent steps to form the chiral lactone. researchgate.net

Substrate-controlled stereoselection is another powerful strategy where the inherent chirality of the substrate directs the stereochemical outcome of a reaction. nih.gov In the synthesis of complex molecules containing the this compound moiety, existing stereocenters in a precursor can influence the stereochemistry of newly formed centers. For example, in an enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester, a syn-1,2-amino alcohol can be obtained with high diastereoselectivity and enantiomeric excess, which can then be converted into a chiral cyclic product. nih.gov

| Synthetic Approach | Key Transformation | Precursors | Reagents/Conditions | Outcome |

| Grignard Reaction | Nucleophilic addition | Acyl chloride | Methylmagnesium bromide, THF, -78°C | (5S)-5-Acetyloxolan-2-one |

| Condensation/Cyclization | Condensation | Ethyl acetate, γ-butyrolactone | Alkaline solution | This compound |

| Condensation/Cyclization | Cyclization of γ-keto acid | γ-Keto acid | Acidic conditions | This compound |

| Oxidative Ring Contraction | Oxidative cleavage and rearrangement | C1-Metal(loid) glycosides | Pyridinium chlorochromate (PCC) | Pentono-1,4-γ-lactones |

| Asymmetric Synthesis | Chiral auxiliary-controlled reaction | Achiral substrate with chiral auxiliary | Various | Enantiopure lactone |

| Asymmetric Synthesis | Substrate-controlled stereoselection | Chiral substrate | Various | Diastereomerically enriched lactone |

Chiral Reagent-Mediated Enantioselective Transformations

Chiral reagent-mediated transformations involve the temporary incorporation of a chiral auxiliary into the substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org This approach, a cornerstone of asymmetric synthesis, relies on the principle of diastereoselective reactions, where the pre-existing chirality of the auxiliary influences the creation of new stereocenters. york.ac.ukwikipedia.org The auxiliary is a stereogenic group that is recovered for reuse after the transformation. wikipedia.org

The general strategy involves attaching a chiral auxiliary to an achiral starting material. ddugu.ac.in This creates a chiral molecule where the auxiliary shields one face of the reactive site, forcing the incoming reagent to attack from the less hindered face. york.ac.uk This results in the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. york.ac.ukwikipedia.org

A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereochemical control. york.ac.uk Examples of commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. york.ac.ukwikipedia.org For instance, in the synthesis of a prostaglandin (B15479496) intermediate, (−)-8-phenylmenthol was used as a chiral auxiliary in a Diels-Alder reaction to control the stereochemistry of the cycloaddition. wikipedia.org Similarly, trans-2-phenyl-1-cyclohexanol (B1200244) has been employed as a chiral auxiliary in ene reactions. wikipedia.org

Chiral Catalyst-Controlled Asymmetric Syntheses

Chiral catalyst-controlled asymmetric synthesis offers a more atom-economical approach compared to the use of chiral auxiliaries, as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product. wikipedia.org This field is broadly divided into organometallic catalysis and organocatalysis.

Organometallic catalysis utilizes complexes of metals like rhodium, ruthenium, and palladium with chiral ligands to create an asymmetric environment for the reaction. frontiersin.orgchemistryjournal.net These catalysts can activate substrates and facilitate reactions through various mechanisms, including oxidative addition, reductive elimination, and migratory insertion. frontiersin.orglibretexts.orglibretexts.org The design of chiral ligands is crucial for achieving high selectivity, as they create a chiral pocket around the metal center, dictating the stereochemical outcome of the reaction. frontiersin.orgchemistryjournal.net

In the context of forming oxolanone structures, organometallic catalysts can be employed in reactions such as asymmetric hydrogenation of a suitable precursor or in carbonylation reactions. libretexts.orgresearchgate.net For example, the Monsanto acetic acid process, while not directly producing oxolanones, demonstrates the power of organometallic catalysis in industrial carbonylation reactions using a rhodium-based catalyst. libretexts.orglibretexts.org The principles of tailoring ligand-metal complexes to control selectivity are directly applicable to the synthesis of chiral lactones. frontiersin.org

Table 1: Comparison of Catalyst Performance in Hydrogenation Reactions

| Catalyst Type | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| Pd-based | Lower | Lower |

| Ru-based | Intermediate | Intermediate |

| Ni-based | Superior | Superior |

| This table illustrates the relative performance of different metal-based catalysts in a typical hydrogenation reaction, highlighting the superior efficiency of the Ni-based catalyst. chemistryjournal.net |

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and organometallic catalysis. beilstein-journals.org This approach uses small, chiral organic molecules to catalyze chemical transformations. beilstein-journals.orgthieme-connect.de These catalysts are often more stable, less toxic, and more environmentally friendly than their metal-based counterparts. beilstein-journals.org

For the synthesis of chiral heterocycles like this compound, organocatalytic strategies can involve various reaction types, including Michael additions, aldol reactions, and cycloadditions. beilstein-journals.orgrsc.orgnih.gov Chiral amines, prolinol derivatives, and thioureas are common classes of organocatalysts. beilstein-journals.orgthieme-connect.de For example, cinchona alkaloid derivatives have been used to catalyze the Michael addition of thiomalonates to enones with high enantioselectivity. beilstein-journals.org Similarly, the development of organocatalytic methods for the synthesis of tetrahydropyrans showcases the potential of this approach for constructing chiral oxygen-containing heterocycles. rsc.org

Organometallic Catalysis in Oxolanone Formation

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netmdpi.com This approach is increasingly recognized for its green credentials and its ability to produce enantiomerically pure compounds. mdpi.com

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. nih.gov This allows for the separation of the two enantiomers. Lipases are a common class of enzymes used for the kinetic resolution of racemic lactones and alcohols due to their ability to selectively hydrolyze or esterify one enantiomer. researchgate.netnih.gov

For example, lipase-catalyzed hydrolytic kinetic resolution has been successfully applied on a multigram scale to resolve trans-2-azidocyclohexyl acetate, yielding optically pure alcohol and acetate. nih.gov This method is applicable to the resolution of racemic this compound or its precursors. The efficiency of the resolution is often expressed by the enantiomeric excess (ee) of the product and the substrate.

Table 2: Lipase-Catalyzed Direct Mannich Reaction

| Entry | Heterocyclic Aldehyde | Aromatic Amine | Product | Yield (%) |

| 1 | 2-phenylthiazole-4-carbaldehyde | Aniline | N-Acetyl-4-(phenylamino)-4-(2-phenylthiazol-4-yl)butan-2-one | 81 |

| 2 | 2-p-tolylthiazole-4-carbaldehyde | p-Toluidine | N-Acetyl-4-(p-tolylamino)-4-(2-p-tolylthiazol-4-yl)butan-2-one | 76 |

| This table shows the results of a Candida antarctica lipase (B570770) B (CaL-B) catalyzed direct Mannich reaction, demonstrating the enzyme's ability to facilitate C-N bond formation. mdpi.com |

De novo enzymatic synthesis involves the construction of a target molecule from simple, often achiral, starting materials through a series of enzyme-catalyzed reactions. researchgate.netmdpi.com This approach mimics the biosynthetic pathways found in nature. nsf.gov The biosynthesis of lactones in microorganisms can occur through the modification and subsequent cyclization of fatty acids. researchgate.netmdpi.com

Engineered enzymatic cascades offer a powerful tool for the de novo synthesis of chiral lactones. acs.org For instance, a one-pot, two-enzyme cascade using an enoate reductase and an alcohol dehydrogenase has been developed for the synthesis of chiral γ-butyrolactones from readily available starting materials, achieving high yields and excellent enantioselectivity. acs.org Another strategy involves the use of Baeyer-Villiger monooxygenases (BVMOs) for the asymmetric oxidation of cyclic ketones to lactones. researchgate.netresearchgate.net Furthermore, engineered "carbene transferases" have been developed to synthesize diverse lactone structures via intramolecular C-H insertion, a strategy not found in nature. nsf.gov These advanced biocatalytic methods hold significant promise for the sustainable and efficient production of enantiomerically pure this compound.

Enzyme-Mediated Kinetic Resolutions

Green Chemistry Principles in this compound Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific, documented examples of synthetic methodologies applying green chemistry principles directly to the production of this compound or its stereoisomers.

Extensive searches for biocatalytic, chemoenzymatic, or alternative solvent-based syntheses for this particular compound or its immediate precursor, 4-hydroxy-5-oxohexanoic acid, did not yield any established protocols. While the field of green chemistry has explored the synthesis of other lactones using enzymes like Baeyer-Villiger monooxygenases and hydrolases, or through photoorganocatalytic methods, these have not been specifically applied to this compound in the available literature. nih.govrsc.org

Research into the green synthesis of flavor-active lactones is an active area, often focusing on biocatalysis to create enantiomerically pure products from bio-based precursors. techniques-ingenieur.frresearchgate.netfrontiersin.org However, these studies have concentrated on other lactone structures, such as whisky lactone or γ-decalactone, without reference to this compound (also known as Solerone). researchgate.netfrontiersin.org

Therefore, a detailed discussion, including research findings and data tables on the green synthesis of this compound, cannot be provided at this time due to the absence of specific information within the scientific domain.

Reaction Mechanisms and Chemical Reactivity of the 5 Acetyloxolan 2 One Core

Stereochemical Aspects of Ring Closure and Opening Reactions

The stereochemistry of the five-membered oxolanone ring is a critical aspect of its reactivity, particularly in reactions that involve the formation or cleavage of the ring. The inherent flexibility of five-membered rings makes their structural analysis complex. lookchem.com However, methodologies utilizing NMR spectroscopy and DFT calculations have been developed to elucidate the relative configurations of such systems. lookchem.com

Ring-closure reactions, such as iodolactonization, demonstrate distinct stereoselectivity. In these processes, the transition state geometry plays a crucial role. For instance, the formation of a five-membered lactone ring often proceeds through a transition state that minimizes steric interactions, which can dictate the final stereochemistry of the product. nih.gov Similarly, nucleophilic ring-opening reactions are highly stereoselective. The reaction of related epoxy-oxolanes with nucleophiles often occurs via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and leading to products with specific anti-stereochemistry.

The chirality of 5-acetyloxolan-2-one, specifically at the C5 position, influences its interactions and transformations. cymitquimica.com The (5S)-enantiomer, for example, is a known chiral compound whose stereocenter can direct the stereochemical outcome of subsequent reactions. cymitquimica.com

Mechanistic Investigations of Ketone and Lactone Functionalities

The ketone and lactone moieties within this compound exhibit distinct yet interconnected reactivities. ontosight.aicymitquimica.com

Lactone Reactivity: The γ-lactone is a cyclic ester and is susceptible to nucleophilic acyl substitution. cymitquimica.com Key reactions include:

Ketone Reactivity: The acetyl group provides a site for nucleophilic addition. A notable example is the Grignard reaction. In a synthesis of the pheromone frontalin, a protected derivative of 2-acetylbutyrolactone (B121156) was reacted with a Grignard reagent, demonstrating the accessibility of the ketone's carbonyl carbon to nucleophiles. gla.ac.uk The ketone can also be transformed into an alkene via a Wittig reaction, as demonstrated in the conversion of (5S)-5-acetyloxolan-2-one to (5S)-5-(prop-1-en-2-yl)oxolan-2-one using methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide. gla.ac.uk

Rearrangement Reactions Involving the Oxolanone Ring System

The oxolanone framework is a substrate for several classes of molecular rearrangements, which are powerful tools for constructing complex molecular architectures. nih.gov These reactions often involve the generation of reactive intermediates that undergo concerted or stepwise bond reorganizations.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org In systems related to oxolanones, spbu.ruresearchgate.net- and researchgate.netresearchgate.net-sigmatropic shifts are particularly significant. researchgate.netacs.org These pericyclic reactions proceed through a cyclic transition state and are governed by orbital symmetry rules. libretexts.org

researchgate.netresearchgate.net-Sigmatropic Rearrangements: The Claisen rearrangement is a classic example of a researchgate.netresearchgate.net-sigmatropic shift. libretexts.org While not directly involving the this compound core, analogous rearrangements are key in the synthesis of complex furanones. For instance, the rearrangement of allylic azide (B81097) intermediates via a researchgate.netresearchgate.net-sigmatropic shift is a known pathway to functionalized 3(2H)-furanones. researchgate.net

spbu.ruresearchgate.net-Sigmatropic Rearrangements: This type of rearrangement is frequently observed in transformations involving oxonium ylides derived from lactone precursors (see section 3.3.2). researchgate.netgla.ac.uk

A prominent reaction pathway for synthesizing and modifying the oxolanone core involves the formation and rearrangement of oxonium ylides. gla.ac.ukresearchgate.net These reactive zwitterionic intermediates are typically generated from the reaction of a metal carbene with the oxygen atom of the lactone or a precursor ether. researchgate.netacs.org

The process is often catalyzed by transition metal complexes, particularly those of rhodium(II) and copper. acs.orgacs.org In a typical sequence, a diazo-functionalized precursor reacts with a catalyst like Rh₂(OAc)₄ to form a metallocarbene. This electrophilic species is then trapped intramolecularly by the ether or carbonyl oxygen, generating a cyclic oxonium ylide. researchgate.netgla.ac.uk

This ylide intermediate is often unstable and rapidly undergoes further transformation, most commonly a spbu.ruresearchgate.net-sigmatropic rearrangement. acs.org This rearrangement involves the transfer of a group from the oxonium oxygen to an adjacent carbon, efficiently creating a new C-C bond and often a new stereocenter with high selectivity. researchgate.net This tandem oxonium ylide formation– spbu.ruresearchgate.net-sigmatropic rearrangement is a powerful strategy for synthesizing substituted tetrahydrofuran-3-ones and other complex heterocyclic systems. acs.orgacs.org

The choice of catalyst can sometimes influence the reaction pathway, allowing for selective formation of either spbu.ru- or spbu.ruresearchgate.net-rearrangement products. nih.gov

| Rearrangement Type | Key Intermediate | Typical Catalyst | Primary Product Type | Reference |

|---|---|---|---|---|

| spbu.ruresearchgate.net-Sigmatropic | Oxonium Ylide | Rh₂(OAc)₄, Cu(hfacac)₂ | Substituted Tetrahydrofuranone | researchgate.netacs.orgacs.org |

| researchgate.netresearchgate.net-Sigmatropic | Allylic Azide | Thermal/Catalytic | Functionalized Furanone | researchgate.net |

| spbu.ru-Shift (Stevens) | Oxonium Ylide | Rh₂(OAc)₄, Cu Catalyst | Bridged Bicyclic Ether | nih.govresearchgate.netacs.org |

Sigmatropic Rearrangements (e.g.,[10][11]-Sigmatropic)

Oxidative and Reductive Transformations of this compound

The ketone and lactone functionalities of this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: A key oxidative reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. organic-chemistry.orgwikipedia.org Applying this to the acetyl group of this compound would result in the insertion of an oxygen atom to form an acetate (B1210297) ester attached to the oxolanone ring. This reaction is regioselective, with the migratory aptitude of the attached groups determining the product. organic-chemistry.org The Baeyer-Villiger oxidation of cyclic ketones to produce larger lactone rings (a ring expansion) is also a well-established transformation. wikipedia.orgalfa-chemistry.com Enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can also catalyze such oxidations. mdpi.com

Reductive Transformations: The reduction of the lactone moiety to a diol using strong hydrides has been mentioned (Section 3.2). Additionally, catalytic hydrogenation offers a versatile method for reduction. researchgate.net Depending on the catalyst and conditions, different outcomes are possible. Palladium on carbon (Pd/C) can be used to selectively hydrogenate double bonds without affecting other functional groups like benzyl (B1604629) esters or N-Cbz protecting groups. organic-chemistry.org More advanced ruthenium and iridium pincer complexes have been developed for the efficient hydrogenation of lactones to their corresponding diols under relatively mild conditions. researchgate.net Furthermore, palladium-catalyzed asymmetric hydrogenation provides a route to chiral diols from lactones under base-free conditions. rsc.org

Thermal Decomposition Pathways and Stability Studies of Furanones

The thermal stability and decomposition of furanone cores, such as that in this compound, have been the subject of theoretical and experimental studies. researchgate.net Generally, 2(5H)-furanones are found to be thermodynamically more stable than their 2(3H) tautomers. researchgate.net

Upon heating, furanones can undergo interconversion and decomposition. For example, studies on methyl-substituted furanones show that isomerization between 2(3H) and 2(5H) forms can occur at temperatures around 300–400 °C. researchgate.net This interconversion is proposed to proceed via a 1,2 H-transfer reaction that leads to a ring-opened ketenoic aldehyde intermediate, which can then re-close to form the other isomer. researchgate.net

At higher temperatures (around 600 °C), decomposition becomes the dominant pathway. researchgate.net A primary decomposition mechanism for 2(3H)-furanones is decarbonylation (loss of carbon monoxide) to yield unsaturated carbonyl compounds. For instance, the thermolysis of 5-methyl-2(3H)-furanone yields methyl vinyl ketone and carbon monoxide. researchgate.net The stability of the furanone ring can be influenced by its substituents; electron-donating groups may reduce thermal stability, whereas electron-withdrawing groups can increase it. spbu.ru

| Process | Approx. Temperature | Key Intermediate | Major Products | Reference |

|---|---|---|---|---|

| Isomerization (2(3H) ↔ 2(5H)) | 300 - 400 °C | Ring-opened ketenoic aldehyde | Isomeric furanone | researchgate.net |

| Decomposition | ~600 °C | - | Unsaturated ketones, CO | researchgate.net |

Applications of 5 Acetyloxolan 2 One in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The pursuit of total synthesis for complex natural products often relies on the strategic use of chiral building blocks that can introduce multiple stereocenters and functional groups efficiently. 5-Acetyloxolan-2-one has emerged as a crucial intermediate in the synthesis of specific marine natural products.

Sclerophytin F is a marine natural product isolated from soft coral and belongs to the cladiellin family of diterpenes. gla.ac.uk The total synthesis of these complex molecules represents a significant challenge in organic chemistry. In a documented synthetic approach toward the proposed structure of Sclerophytin F, the chiral intermediate (5S)-5-Acetyloxolan-2-one was utilized. gla.ac.uk

The synthesis of this key intermediate was achieved by reacting (2S)-5-Oxooxolane-2-carbonyl chloride with methylmagnesium bromide in anhydrous THF at -78 °C. This reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks the acid chloride to form the target ketone. gla.ac.uk The resulting this compound serves as a precursor for a more complex fragment required for the eventual construction of the Sclerophytin F skeleton. gla.ac.uk The cladiellin family, to which Sclerophytin F belongs, is characterized by an ether-bridged tricyclic diterpene core, and synthetic strategies often involve complex cyclization cascades to construct this framework. gla.ac.uknih.govnih.gov

Table 1: Synthesis of (5S)-5-Acetyloxolan-2-one

| Precursor | Reagent | Product | Significance |

|---|

The structural motif of this compound is representative of fragments that can be derived from the deconstruction of complex natural products. chimia.ch Natural products are a significant source of inspiration for drug discovery, providing unique three-dimensional scaffolds that are biologically relevant. chimia.chnih.govhyphadiscovery.com The γ-butyrolactone ring is a common feature in many biologically active natural compounds.

The presence of both a lactone and a ketone allows this compound to serve as a versatile starting material for a library of natural product-like compounds. frontiersin.org By selectively reacting either functional group, chemists can introduce diversity and build upon this core scaffold to access novel molecular frameworks that may possess interesting biological activities. nih.gov This approach is central to fragment-based drug discovery, where small, simple molecules are elaborated into more complex potential drug candidates. chimia.ch

Synthesis of Sclerophytin F and Related Cladiellins

Utility as a Building Block for Synthetic Organic Compounds

Beyond its role in total synthesis, this compound and its isomers are recognized as valuable building blocks for a variety of synthetic targets, particularly heterocyclic structures and other bioactive molecules. advatechgroup.comcymitquimica.com

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. ossila.com Building blocks like this compound are precursors for a wide range of other heterocyclic systems. advatechgroup.com The reactivity of the acetyl group and the lactone ring can be harnessed to construct different ring systems. For example, analogous pyran-2-one derivatives undergo rearrangement reactions with various nucleophiles like hydrazines, amines, and hydroxylamine (B1172632) to yield a plethora of five- and six-membered heterocyclic systems. researchgate.net

These reactions typically involve the opening of the lactone ring followed by intramolecular condensation. This strategy can be applied to this compound to synthesize substituted pyridines, pyrazoles, isoxazoles, and other important heterocyclic scaffolds. researchgate.netbeilstein-journals.org

Table 2: Potential Heterocyclic Systems from Lactone Building Blocks

| Reagent Class | Resulting Heterocycle | Reaction Principle |

|---|---|---|

| Hydrazines (e.g., H₂NNH₂) | Pyrazoles, Pyridazinones | Ring opening followed by condensation with the ketone and lactone carbonyls. researchgate.net |

| Amines (e.g., R-NH₂) | Pyridinones, Pyrroles | Nucleophilic attack on the lactone, followed by cyclization. researchgate.net |

| Hydroxylamine (NH₂OH) | Isoxazoles | Condensation with the dicarbonyl equivalent after ring opening. researchgate.netbeilstein-journals.org |

The development of new antimicrobial agents is crucial to combat rising antibiotic resistance. nih.gov Scaffolds derived from this compound can serve as the basis for new potential antibacterial drugs. The mechanism of action of such compounds would depend on the final molecular structure. For instance, if the scaffold is used to create molecules that mimic essential bacterial metabolites, they could function as antimetabolites. lumenlearning.com A key example is the inhibition of folic acid synthesis, a pathway essential for bacteria but not for humans. lumenlearning.com

Alternatively, derivatives could be designed to interfere with bacterial cell wall synthesis. The cell wall, composed of peptidoglycan, is a prime target for antibiotics because it is absent in human cells. mcgill.ca Antibiotics like β-lactams act by inhibiting the enzymes responsible for cross-linking the peptidoglycan layers. nih.gov A novel scaffold derived from this compound could be elaborated to bind to these or other enzymes in the biosynthetic pathway. Another major target is protein synthesis; many antibiotics function by binding to the bacterial 30S or 50S ribosomal subunits, disrupting translation and leading to cell death. nih.govnih.gov

Table 3: Major Mechanisms of Action for Antibacterial Agents

| Mechanism of Action | Bacterial Target | Example Drug Class |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Penicillin-binding proteins, Peptidoglycan subunits | β-Lactams, Glycopeptides lumenlearning.com |

| Inhibition of Protein Synthesis | 30S or 50S Ribosomal Subunits | Aminoglycosides, Macrolides, Tetracyclines nih.govnih.gov |

| Inhibition of Nucleic Acid Synthesis | DNA gyrase, RNA polymerase | Fluoroquinolones, Rifamycins lumenlearning.com |

| Disruption of Cell Membrane | Lipopolysaccharide, Cell membrane integrity | Polymyxins lumenlearning.com |

Building Block for Heterocyclic Systems

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule to build complexity or prepare it for subsequent reactions. imperial.ac.uk this compound possesses two key functional groups—a ketone and a lactone (a cyclic ester)—that are ripe for a variety of transformations.

A documented derivatization involves the treatment of (5S)-5-acetyloxolan-2-one with methylmagnesium bromide. gla.ac.uk While this reagent was used to synthesize the compound from an acid chloride, its addition to the ketone functionality of this compound itself would lead to a tertiary alcohol. Other organometallic reagents could be used to introduce different alkyl or aryl groups.

The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), while the more reactive lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the lactone to form a diol. imperial.ac.uk The lactone can be hydrolyzed under basic or acidic conditions to yield a γ-hydroxy carboxylic acid, or reacted with amines to form amides, opening the door to further derivatization. researchgate.net

Table 4: Functional Group Interconversion Strategies for this compound

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Secondary Alcohol imperial.ac.uk |

| Ketone | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol gla.ac.uk |

| Lactone | Hydrolysis | NaOH, then H₃O⁺ | γ-Hydroxy Carboxylic Acid researchgate.net |

| Lactone | Aminolysis | R-NH₂ | γ-Hydroxy Amide researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (5S)-5-Acetyloxolan-2-one |

| (2S)-5-Oxooxolane-2-carbonyl chloride |

| 2-acetylbutyrolactone (B121156) |

| 3-acetyloxolan-2-one |

| Folic acid |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Sclerophytin F |

| Sodium borohydride |

Advanced Analytical Methodologies for 5 Acetyloxolan 2 One Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying 5-acetyloxolan-2-one from complex mixtures. Gas chromatography, in particular, has proven to be highly effective.

Gas chromatography (GC) is widely used for the analysis of volatile compounds like this compound. preprints.org The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. sepsolve.com In the analysis of this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The retention index (RI) is a key parameter in GC, helping to identify compounds by comparing their elution times to those of known standards. nih.gov For this compound, Kovats retention indices have been experimentally determined on different types of GC columns, which is essential for its identification in various matrices. nih.gov For instance, it has been identified in brewed coffee and wine using this method. deakin.edu.au

Table 1: Experimentally Determined Kovats Retention Indices for this compound

| Column Type | Retention Index |

| Standard non-polar | 1300 |

| Semi-standard non-polar | 1299, 1300 |

| Standard polar | 2013, 2026, 2098, 2096 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. embrapa.brresearchgate.netgcms.cz This technique employs two different chromatographic columns connected in series, providing a more detailed "fingerprint" of the sample's volatile components. sepsolve.com GC×GC is particularly advantageous for resolving co-eluting compounds, which are common in complex mixtures like wine, allowing for the detection of trace components that might otherwise be obscured. embrapa.brresearchgate.net In the analysis of Merlot wines, GC×GC coupled with time-of-flight mass spectrometry (TOFMS) successfully identified this compound among hundreds of other volatile compounds. embrapa.br This powerful technique provides a structured distribution of compounds in a two-dimensional space, facilitating easier identification of compound classes like lactones. embrapa.brresearchgate.net

The optimal conditions for GC×GC analysis, including the choice of column set, oven temperature, and modulation period, are crucial for achieving the best separation. embrapa.br For instance, a polar/medium polar column set has been found to be effective for analyzing wine volatiles. embrapa.brresearchgate.net

Gas Chromatography (GC) Applications

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. uni.lu For this compound (C₆H₈O₃), the monoisotopic mass has been determined to be 128.047344113 Da. nih.govepa.gov This level of precision allows for confident differentiation from other compounds with the same nominal mass. HRMS is often used in metabolomics and the analysis of complex environmental or food samples to identify unknown compounds. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net For five-membered lactones like this compound, the main fragmentation pathways involve neutral losses of carbon monoxide (CO) and/or water (H₂O). researchgate.net The specific fragmentation pattern can help to confirm the identity of the compound and distinguish it from its isomers.

The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, showing key fragment ions that are used for its identification. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.05463 | 122.4 |

| [M+Na]⁺ | 151.03657 | 130.1 |

| [M-H]⁻ | 127.04007 | 126.7 |

| [M+NH₄]⁺ | 146.08117 | 144.9 |

| [M+K]⁺ | 167.01051 | 131.3 |

| [M+H-H₂O]⁺ | 111.04461 | 118.1 |

Predicted CCS values were calculated using CCSbase. uni.lu

High-Resolution Mass Spectrometry (HRMS)

Spectroscopic Characterization Methods (Focused on Structural and Mechanistic Insights)

Spectroscopic techniques provide valuable information about the chemical structure and bonding within the this compound molecule. Infrared (IR) spectroscopy, for instance, can identify the functional groups present. The vapor phase IR spectrum of this compound is available for reference. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) would provide detailed information about the connectivity of atoms within the molecule, which is essential for unambiguous structure confirmation. nih.gov

Applications in Spectrofluorimetric Analysis for Chemical Detection

This compound, also known as 2-acetylbutyrolactone (B121156) (ABL), has been identified as a valuable fluorogenic reagent in the field of analytical chemistry, particularly for the spectrofluorimetric determination of compounds containing primary amine groups. ijpcbs.comwikipedia.orgnih.gov While this compound itself is only weakly fluorescent, its utility lies in its ability to react with primary amines to form highly fluorescent derivatives. wikipedia.org This reaction provides a basis for sensitive and selective analytical methods for the quantification of various chemical substances. nih.govresearchgate.net

The primary application of this compound in spectrofluorimetric analysis is its use as a derivatizing agent to detect primary amines. wikipedia.org The reaction involves the condensation of the carbonyl group of this compound with a primary amine (both aliphatic and aromatic) to form a Schiff base. researchgate.netresearchgate.net This reaction is typically catalyzed in an acidic aqueous solution or carried out in a solvent such as dimethylformamide (DMF). researchgate.netresearchgate.net The resulting Schiff base derivatives exhibit strong fluorescence, allowing for their detection and quantification at low concentrations. researchgate.net

Research has demonstrated the successful application of this methodology for the determination of various primary amine-containing pharmaceuticals. In a key study, sulfamethoxazole, which contains an aromatic primary amine group (ArNH₂), and ampicillin (B1664943) sodium, which has an aliphatic primary amine group (RNH₂), were used as model compounds to establish the efficacy of this compound as a fluorogenic reagent. researchgate.netresearchgate.net The reaction conditions, stability, and fluorescence properties of the resulting derivatives were thoroughly investigated to develop robust analytical procedures. researchgate.netresearchgate.net

Further studies have expanded the application of this method to other primary amine-containing drugs, such as the gamma-aminobutyric acid (GABA) analogues gabapentin (B195806) and pregabalin. These studies have further optimized the reaction parameters to enhance the sensitivity and selectivity of the spectrofluorimetric determination.

The general pathway for the derivatization reaction is illustrated below:

Figure 1: Suggested reaction pathway between the primary amine group of a representative compound (gabapentin) and this compound.

The reaction conditions are crucial for achieving optimal fluorescence intensity and stability of the Schiff base product. Key parameters that are typically optimized include the concentration of this compound, the pH of the medium, the reaction temperature, and the heating time. For instance, in the determination of gabapentin and pregabalin, the reaction was effectively carried out in DMF, and the resulting fluorescent product was measured at an emission wavelength of 440 nm after excitation at 380 nm.

The analytical merit of these spectrofluorimetric methods has been validated through the determination of various parameters, including linearity, limits of detection (LOD), and limits of quantification (LOQ). researchgate.net The data from these studies demonstrate that the use of this compound as a derivatizing agent allows for the development of accurate, precise, and sensitive methods for the analysis of primary amine-containing compounds in various samples, including pharmaceutical preparations. researchgate.netresearchgate.net

Table 1: Analytical Data for the Spectrofluorimetric Determination of Primary Amine-Containing Drugs using this compound

| Analyte | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|---|

| Gabapentin | 20 - 100 | 0.97 | 2.93 | 380 | 440 |

| Pregabalin | 10 - 100 | 0.64 | 1.93 | 380 | 440 |

Data sourced from a study on the determination of gabapentin and pregabalin.

Table 2: Optimized Reaction and Measurement Conditions

| Parameter | Optimal Condition |

|---|---|

| Reagent | 2% (v/v) this compound in DMF |

| Reagent Volume | 0.5 mL |

| Diluting Solvent | DMF |

| Heating Temperature | 60-100 °C |

Conditions based on the analysis of gabapentin and pregabalin.

Computational Chemistry and Theoretical Studies of 5 Acetyloxolan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the reactivity of organic molecules. For the γ-butyrolactone framework, such studies provide critical insights into molecular stability, charge distribution, and the nature of frontier molecular orbitals.

Detailed computational analyses have been performed on isomers such as α-acetyl-γ-butyrolactone (3-acetyloxolan-2-one), offering a clear precedent for the type of investigation applicable to 5-acetyloxolan-2-one. A study utilizing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set has successfully characterized the electronic properties of this isomer. sphinxsai.com These calculations yield optimized geometries, Mulliken population analyses, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. sphinxsai.com For α-acetyl-γ-butyrolactone, the HOMO-LUMO gap was calculated, indicating that charge transfer can occur within the molecule. sphinxsai.com Similar calculations for this compound would pinpoint the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting its behavior in chemical reactions. The presence of two carbonyl groups and a lactone ring suggests a complex electronic landscape worthy of such investigation.

Table 1: Representative Electronic Properties Calculated for α-Acetyl-γ-butyrolactone using DFT (B3LYP/6-311++G(d,p)) (Data adapted from studies on the isomer as a model for the analysis of this compound)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.2708 a.u. | Region of electron-donating capability |

| LUMO Energy | -0.0353 a.u. | Region of electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 0.2355 a.u. | Indicates kinetic stability and chemical reactivity |

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of flexible molecules by simulating atomic motions over time. mdpi.com For this compound, which features a rotatable acetyl group attached to a five-membered ring, MD simulations can reveal the preferred orientations (conformers) of the molecule and the energy barriers between them. mun.ca

The methodology typically involves placing the molecule in a simulated environment (e.g., in a solvent box or in a vacuum) and solving Newton's equations of motion for every atom. bonvinlab.org This process generates a trajectory of conformations over a set period, from nanoseconds to microseconds. mdpi.com Analysis of this trajectory can identify the most stable, low-energy conformational states, their relative populations, and dynamic properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. volkamerlab.org

Table 2: Illustrative Parameters for a Molecular Dynamics Study of this compound (This table illustrates the typical setup and outputs for an MD simulation, as specific data for this compound is not published).

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions resembling a laboratory experiment |

| Simulation Time | 50-1000 ns | Ensures adequate sampling of conformational space |

| Analysis Output | Conformational clusters, RMSD, RMSF, Dihedral angle distributions | Identifies stable conformers and molecular flexibility |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical transformations of this compound requires the elucidation of reaction pathways and the characterization of their associated transition states. Computational methods are used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. mun.ca

A key area of interest for γ-butyrolactones is their synthesis and reactivity, including radical cyclization reactions to form the five-membered ring. scirp.orgharvard.edu For instance, the synthesis of substituted oxolanones can proceed through radical-mediated cyclizations where the stereochemical outcome is dictated by the energetics of competing transition states. scirp.org Theoretical models, often using DFT, can calculate the activation energies for different cyclization modes (e.g., exo vs. endo) and predict product ratios. e3s-conferences.orgpku.edu.cn Studies on the 5-hexenyl radical cyclization have shown that chair-like exo transition states are generally favored. harvard.edu

In the context of this compound, computational analysis could explore its formation via the condensation of synthons or its participation in ring-opening or substitution reactions. researchgate.net By calculating the geometries and energies of intermediates and transition states, researchers can predict whether a proposed reaction is kinetically and thermodynamically feasible.

Table 3: Key Parameters in Transition State Analysis for a Hypothetical Reaction

| Parameter | Description | Computational Method |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP, M06-2X) |

| Transition State Geometry | The specific atomic arrangement at the highest point of the energy barrier. | Transition State Search Algorithms (e.g., QST2/QST3) |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | Frequency Calculation |

| Reaction Enthalpy (ΔH) | The net energy change between products and reactants. | DFT Energy Calculations |

Prediction of Spectroscopic Parameters

Computational chemistry offers highly valuable methods for predicting spectroscopic properties, which are essential for structure verification and interpretation of experimental data. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be simulated with considerable accuracy. computabio.com

For the isomer α-acetyl-γ-butyrolactone, researchers have successfully computed and assigned vibrational frequencies from FT-IR and FT-Raman spectra using DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF) methods. sphinxsai.com The calculated frequencies, after applying a scaling factor, showed good agreement with the experimental spectra, allowing for a complete assignment of the fundamental vibrational modes. sphinxsai.com For example, the characteristic C=O stretching vibrations for the lactone and acetyl groups were calculated and compared with experimental values. sphinxsai.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. arxiv.orgrsc.org Such predictions for this compound would be invaluable for confirming its synthesis and for assigning peaks in experimentally obtained spectra, especially for distinguishing it from its isomers.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in α-Acetyl-γ-butyrolactone (Data from a study on the isomer, illustrating the predictive power for spectroscopic analysis)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Asymmetric Stretch (CH₂) | 2920 | 2984, 2972 | Methylene group vibrations |

| C=O Stretch (Lactone) | 1769 | 1785 | Carbonyl group in the lactone ring |

| C=O Stretch (Acetyl) | 1712 | 1735 | Carbonyl group in the acetyl side chain |

Design of Novel Transformations and Derivatives

Computational insights into the structure, reactivity, and spectroscopic properties of this compound form a rational basis for designing novel chemical transformations and derivatives. By understanding the molecule's electronic landscape (Section 6.1) and potential reaction pathways (Section 6.3), chemists can devise strategies for targeted modifications.

For example, if calculations predict a specific proton to be particularly acidic, this site can be targeted for deprotonation and subsequent alkylation to create new derivatives. The mechanism of α-acetyl-γ-butyrolactone synthesis from γ-butyrolactone and ethyl acetate (B1210297) has been explored using DFT to calculate the enthalpies of formation for intermediates, guiding the understanding of competitive reaction pathways. researchgate.net This knowledge can be applied to optimize reaction conditions or to design substrates that favor a particular outcome.

Furthermore, by modeling the properties of hypothetical derivatives, researchers can perform in silico screening to identify candidates with desired characteristics (e.g., enhanced reactivity, specific electronic properties) before committing to laboratory synthesis. This computational-led approach accelerates the discovery and development of new functional molecules based on the this compound scaffold.

Occurrence and Biologically Relevant Formation Pathways

Identification in Natural Matrices

5-Acetyloxolan-2-one, also known as solerone, is a naturally occurring flavor compound that has been identified in a variety of foods and other organic materials. deakin.edu.aumolbase.com Its presence contributes to the complex aroma profiles of these substances.

The compound has been qualitatively detected in brewed coffee. deakin.edu.au In the context of alcoholic beverages, it is found in both red and white wines. researchgate.net Specifically, it has been characterized as one of the numerous volatile compounds in Brazilian Merlot wines. researchgate.netmdpi.com

Beyond food and beverages, this compound is also a product of thermochemical conversion of biomass. It has been identified as a compound in the liquid products resulting from the low-temperature pyrolysis of woody biomass under steam. kyushu-u.ac.jp A study on pine wood pyrolysis also lists this compound as a detected compound. doi.org Additionally, research on human skin volatiles has identified this compound among the compounds present on the skin surface. nih.gov

Table 1: Natural Occurrence of this compound

| Natural Matrix | Type of Finding | Reference(s) |

|---|---|---|

| Brewed Coffee | Qualitative Detection | deakin.edu.au |

| Wine | Identified as a volatile component | researchgate.net |

| Brazilian Merlot Wine | Characterized as a volatile component | researchgate.netmdpi.com |

| Woody Biomass Pyrolysis | Identified in liquid product | kyushu-u.ac.jp |

| Pine Wood Pyrolysis | Identified as a pyrolysis product | doi.org |

| Human Skin Volatiles | Identified as a skin surface compound | nih.gov |

Biosynthetic Origins and Metabolic Pathways

The formation of this compound in biological systems is intrinsically linked to fundamental metabolic pathways that generate flavor and aroma compounds. These pathways involve the breakdown and conversion of larger molecules like fatty acids, sugars, and amino acids.

The biosynthesis of lactones, including this compound, is predominantly derived from fatty acid metabolism. researchgate.netontosight.ai The general mechanism involves the microbial conversion of hydroxy fatty acids, which are either naturally present or formed through the hydroxylation of fatty acids. capes.gov.bracs.org These hydroxy fatty acids then undergo cycles of β-oxidation, a process that shortens the fatty acid chain by two carbons at a time. mdpi.comcdnsciencepub.com This pathway can lead to the formation of a 4-hydroxy acid intermediate, which subsequently undergoes intramolecular cyclization (lactonization) to form a stable five-membered γ-lactone ring, the core structure of this compound. mdpi.commdpi.com

The yeast Sporidiobolus ruinenii, for example, produces γ-decalactone from ricinoleic acid via the peroxisomal β-oxidation system. cdnsciencepub.com Similarly, various yeasts can convert hydroxy fatty acids derived from common fatty acids like oleic acid and linoleic acid into different γ-lactones. mdpi.com In a study analyzing volatile compounds on human skin, this compound was one of the differential compounds identified and associated with fatty acid metabolism pathways. nih.gov

Amino acid catabolism is another crucial pathway for aroma formation in fermented foods like cheese and wine. researchgate.netnih.gov The breakdown of amino acids by microorganisms produces a wide array of volatile compounds. nih.gov For instance, the addition of amino acids like L-phenylalanine or L-leucine to fermentation systems has been shown to significantly affect pyruvate (B1213749) metabolism and increase the production of alcohols, acids, and esters. nih.gov While not a direct precursor, amino acid catabolism can influence the pool of intermediates, such as α-keto acids and acetyl-CoA, that are available for the synthesis of flavor molecules like this compound. researchgate.netnih.gov In some yeasts, when preferable carbon sources are unavailable, amino acids can be used as a primary energy source, leading to byproducts that contribute to aroma profiles. researchgate.net

Role of Fatty Acid Metabolism

Biotransformation Studies by Microorganisms

Biotransformation, which uses microorganisms or their enzymes to perform specific chemical conversions, is a key method for producing flavor-active lactones. capes.gov.br This approach is often preferred over chemical synthesis due to its high selectivity. mdpi.commdpi.com

The production of γ-lactones via biotransformation primarily involves the conversion of hydroxy fatty acid substrates. mdpi.com Various microorganisms, particularly yeasts, are known for their ability to carry out this process. The oleaginous yeast Yarrowia lipolytica is a well-studied and preferred system for the biotransformation of hydroxy fatty acids, such as ricinoleic acid from castor oil, into γ-decalactone. mdpi.commdpi.com Other microorganisms capable of this conversion include species from the genera Candida, Sporobolomyces, and Sporidiobolus. researchgate.netmdpi.comcdnsciencepub.com

The core of this biotransformation is the β-oxidation pathway within the microorganism's peroxisomes. mdpi.com The enzymes in this pathway—acyl-CoA oxidase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase—work to shorten the carbon chain of the hydroxy fatty acid. mdpi.comcdnsciencepub.com When the chain is shortened to the appropriate length, the resulting 4-hydroxyacyl-CoA intermediate is released and cyclizes to form the γ-lactone. mdpi.com For example, the yeast Waltomyces lipofer has been shown to be an efficient producer of γ-dodecalactone from 10-hydroxystearic acid. researchgate.net While specific studies focusing exclusively on the biotransformation to this compound are less common, the established microbial pathways for converting hydroxy fatty acids are the accepted mechanism for its formation.

Table 2: Microorganisms Involved in Lactone Biotransformation

| Microorganism Genus/Species | Transformation Pathway | Precursor Substrate Example | Product Example | Reference(s) |

|---|---|---|---|---|

| Yarrowia lipolytica | β-oxidation | Ricinoleic Acid (a hydroxy fatty acid) | γ-Decalactone | mdpi.commdpi.com |

| Sporidiobolus ruinenii | β-oxidation | Ricinoleic Acid | γ-Decalactone | cdnsciencepub.com |

| Candida spp. | Catabolism of ricinoleic acid | Ricinoleic Acid | γ-Decalactone | mdpi.com |

| Sporobolomyces odorus | β-oxidation | 13-hydroxy-(Z,E)-9–11-octadecadienoic acid | (R)-δ-decalactone | cdnsciencepub.com |

| Waltomyces lipofer | β-oxidation | 10-Hydroxystearic Acid | γ-Dodecalactone | researchgate.net |

Environmental Presence and Fate (Excluding Ecotoxicity)

Information specifically detailing the environmental presence and fate of this compound is limited. However, the behavior of lactones and furanones as a chemical class provides insight into its likely environmental lifecycle.

The primary route of abiotic degradation for lactones in aqueous environments is hydrolysis. frontiersin.org The ester bond within the lactone ring is susceptible to base-catalyzed hydrolysis, meaning the compound is less stable in alkaline environments. frontiersin.orgepa.gov This process, also called lactonolysis, transforms the cyclic ester back into its open-chain hydroxy acid form, which no longer possesses the same properties. frontiersin.org The rate of this degradation is influenced by factors such as pH and temperature. frontiersin.orgbiorxiv.org

In the atmosphere, vapor-phase organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov For a related compound, 3-chloro-4-(dichloromethyl)-2(5H)-furanone, the estimated atmospheric half-life for this reaction is about 2.2 days. nih.gov It is plausible that this compound undergoes a similar atmospheric degradation process. Some furanone structures may also be susceptible to direct photolysis by sunlight. nih.gov

The degradation of some complex organic materials in the environment, such as certain plastics, can release a variety of compounds including ketones, alcohols, aldehydes, and lactones. researchgate.net While this compound is naturally occurring, its ultimate fate in soil and water systems through processes like leaching, adsorption, or microbial degradation has not been extensively studied. epa.gov

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

A primary focus of future research is the shift from conventional synthesis methods to more sustainable and efficient routes, particularly those utilizing renewable feedstocks. Levulinic acid, a key platform chemical identified by the US Department of Energy, is readily produced from the hydrolysis of lignocellulosic biomass and stands out as a promising precursor. mdpi.comaimspress.com The structural relationship between levulinic acid and 5-acetyloxolan-2-one suggests a significant opportunity for developing direct, high-yield conversion processes.

Current research on levulinic acid conversion predominantly focuses on its hydrogenation to γ-valerolactone (GVL) or its transformation into other fuel additives and chemicals. aimspress.comrsc.org Future work will likely concentrate on chemo-catalytic or biocatalytic pathways that can selectively introduce the acetyl group and facilitate lactonization to form this compound, minimizing waste and energy consumption in line with the principles of green chemistry. ijsetpub.comijnc.ir Another avenue involves the valorization of bio-oil, a complex mixture derived from biomass pyrolysis, where this compound has been identified as a component. doi.org Developing efficient separation and purification technologies or in-situ upgrading processes for such complex mixtures represents a significant but rewarding challenge.

A specific, non-catalytic synthesis has been documented involving the reaction of an acyl chloride with a Grignard reagent at low temperatures, which, while useful at a lab scale, highlights the need for developing more sustainable industrial-scale alternatives. gla.ac.uk

Table 1: Potential Sustainable Precursors for this compound Synthesis

| Precursor | Source | Rationale for Sustainability | Associated Research Direction |

| Levulinic Acid | Lignocellulosic Biomass | A key bio-based platform chemical. mdpi.comaimspress.com | Development of selective catalytic or biocatalytic conversion processes. |

| Bio-oil | Biomass Pyrolysis | Direct utilization of a primary biomass conversion product. doi.org | Creation of advanced separation techniques or in-situ catalytic upgrading. |

| 5-Hydroxymethylfurfural (HMF) | Biomass-derived Carbohydrates | A versatile platform chemical derived from sugars. researchgate.net | Multi-step catalytic conversion pathways. |

Exploration of Novel Reactivity and Catalytic Systems

The inherent functionality of this compound, featuring both a lactone and a ketone, makes it a versatile building block for organic synthesis. nih.gov Future research is expected to delve into its novel reactivity to construct more complex molecular architectures. This exploration is intrinsically linked to the development of innovative catalytic systems that can selectively target its different functional groups.

Recent advances in catalysis for biomass conversion provide a roadmap. For instance, heterogeneous catalysts like tin-based metal-organic frameworks (e.g., Sn-BTC and Sn-H3-5-SIP) have shown promise in the esterification of levulinic acid. mdpi.com Similar catalyst design principles could be applied to reactions involving this compound. Bimetallic catalysts, such as those used for converting levulinic acid to 5-nonanone, could also be adapted for selective transformations of this lactone. rsc.orgrsc.org The goal is to develop robust, recyclable catalysts that operate under mild conditions, enhancing the atom economy and environmental profile of the synthetic processes.

Expansion of Applications in Materials Science and Advanced Organic Functionalities

The potential of this compound extends beyond its role as a simple intermediate. A significant future application lies in materials science, particularly as a monomer for creating novel polymers. lookchem.com The lactone ring is susceptible to ring-opening polymerization, potentially leading to polyesters with unique properties conferred by the pendant acetyl group. This side chain offers a site for post-polymerization modification, allowing for the fine-tuning of material properties such as hydrophilicity, cross-linking density, and degradability.

Furthermore, its bifunctionality makes it a candidate for synthesizing compounds with advanced organic functionalities, such as those required for pharmaceuticals and agrochemicals. lookchem.com Its structural motifs are found in various biologically active molecules, and its chiral nature when synthesized as a single enantiomer, such as (5S)-5-acetyloxolan-2-one, makes it a valuable chiral building block. mdpi.comgla.ac.uk

Advanced Analytical Tools for Complex System Analysis

The identification and quantification of this compound in complex matrices like food, beverages, and biological samples underscore the need for advanced analytical methodologies. deakin.edu.auresearchgate.netnih.gov It has been detected as a volatile compound in brewed coffee, Merlot wines, and human skin, highlighting its relevance in flavor chemistry and metabolomics. deakin.edu.auresearchgate.netnih.gov

Future research will likely leverage and refine these sophisticated techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has proven effective in resolving the complex volatile profiles of wine, where this compound is one of many components. researchgate.net Similarly, stir bar sorptive extraction (SBSE) has been used for the sensitive detection of this compound in human skin volatiles. nih.gov The continued development of these high-resolution analytical tools will be crucial for understanding the formation, function, and fate of this compound in diverse and complex systems.

Table 2: Advanced Analytical Methods for the Detection of this compound

| Analytical Technique | Sample Matrix | Purpose of Analysis | Reference |

| HS-SPME-GC×GC-TOFMS | Merlot Wine | Qualitative analysis of volatile compounds. | researchgate.net |

| Gas Chromatography | Brewed Coffee | Qualitative analysis of volatile compounds. | deakin.edu.au |

| SBSE-HRGC-MS | Human Skin Volatiles | Identification of differential compounds for mosquito attraction. | nih.gov |

| Py-GC/MS | Biomass Bio-oil | Characterization of pyrolysis products. | doi.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry offers a powerful paradigm to accelerate research on molecules like this compound. sioc-journal.cncas.org Machine learning (ML) algorithms can be trained on large datasets to predict reaction outcomes, optimize synthetic routes, and even propose novel, sustainable pathways from biomass precursors. sjp.ac.lk

In the context of this compound, AI can be applied in several key areas:

Predictive Synthesis: AI models can analyze vast reaction databases to predict the most efficient catalysts and conditions for synthesizing this compound from levulinic acid or other precursors.

Material Property Prediction: By learning structure-property relationships, ML can predict the characteristics of polymers derived from this compound, guiding the design of new materials with targeted functionalities without the need for extensive trial-and-error experimentation. sjp.ac.lk

Complex Data Analysis: AI can assist in the deconvolution of complex analytical data from techniques like GC×GC-MS, enabling more rapid and accurate identification and quantification of compounds in intricate mixtures. nih.gov

Discovery of New Applications: Generative AI models can design novel molecules based on the this compound scaffold, suggesting potential new derivatives with high biological activity or specific material properties.

The integration of AI and automated robotic platforms could ultimately lead to autonomous laboratories capable of designing, executing, and optimizing the synthesis and application of this versatile chemical compound, dramatically accelerating the pace of discovery. sjp.ac.lk

Q & A

Basic: What are the established synthetic routes for 5-Acetyloxolan-2-one, and how can their efficiencies be systematically compared?

Methodological Answer:

To compare synthetic routes, researchers should:

- Document reaction conditions (temperature, catalysts, solvents) and yields for each method .

- Use purification protocols (e.g., column chromatography, recrystallization) to assess purity, as required for new compound characterization .

- Apply green chemistry metrics (e.g., atom economy, E-factor) to evaluate environmental impact .

- Include reproducibility criteria, such as explicit procedural details (e.g., molar ratios, reaction times), to enable independent validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- NMR Spectroscopy : Identify δ ~2.1 ppm (acetyl group) and δ ~4.5–5.0 ppm (oxolane ring protons). Compare with literature data for known lactone derivatives .

- IR Spectroscopy : Confirm lactone carbonyl stretch (~1740–1760 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak ([M+H]⁺ or [M−H]⁻) and fragmentation patterns consistent with the acetyloxolane structure .

- Cross-validate results using complementary techniques (e.g., X-ray crystallography for unambiguous confirmation) .

Advanced: How can computational methods like density functional theory (DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Model Selection : Use DFT (e.g., B3LYP/6-31G*) to calculate molecular orbitals, electrostatic potentials, and transition-state geometries .

- Validate Predictions : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Data Interpretation : Analyze frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites, guiding reaction design (e.g., acyl transfer reactions) .

- Reproducibility : Share input files (e.g., Gaussian .gjf) and computational parameters in supplementary materials .